1-(Morpholinomethyl)piperidin-2-one 1-(Morpholinomethyl)piperidin-2-one
Brand Name: Vulcanchem
CAS No.: 259133-23-8
VCID: VC4810184
InChI: InChI=1S/C10H18N2O2/c13-10-3-1-2-4-12(10)9-11-5-7-14-8-6-11/h1-9H2
SMILES: C1CCN(C(=O)C1)CN2CCOCC2
Molecular Formula: C10H18N2O2
Molecular Weight: 198.266

1-(Morpholinomethyl)piperidin-2-one

CAS No.: 259133-23-8

Cat. No.: VC4810184

Molecular Formula: C10H18N2O2

Molecular Weight: 198.266

* For research use only. Not for human or veterinary use.

1-(Morpholinomethyl)piperidin-2-one - 259133-23-8

Specification

CAS No. 259133-23-8
Molecular Formula C10H18N2O2
Molecular Weight 198.266
IUPAC Name 1-(morpholin-4-ylmethyl)piperidin-2-one
Standard InChI InChI=1S/C10H18N2O2/c13-10-3-1-2-4-12(10)9-11-5-7-14-8-6-11/h1-9H2
Standard InChI Key NEDSEXCXEDYYMP-UHFFFAOYSA-N
SMILES C1CCN(C(=O)C1)CN2CCOCC2

Introduction

Structural and Chemical Classification

1-(Morpholinomethyl)piperidin-2-one is a substituted piperidinone with a morpholine moiety. Piperidinones are six-membered lactams, while morpholine is a six-membered saturated heterocycle containing one oxygen and one nitrogen atom. The compound’s molecular formula (C₁₀H₁₈N₂O₂) and molecular weight (198.26 g/mol) reflect its relatively small size and moderate polarity.

Key structural features include:

  • Piperidinone core: A nitrogen-containing lactam ring, contributing to hydrogen-bonding capacity.

  • Morpholinomethyl group: Enhances solubility and enables interactions with biological targets via the morpholine’s electron-rich nitrogen.

  • Electron-rich environment: Facilitates electrophilic substitutions and metal-coordination reactions.

This structural design positions the compound as a versatile intermediate for synthesizing complex heterocycles and bioactive molecules .

Synthesis and Chemical Reactivity

Synthesis Methods

Multiple synthetic strategies have been reported for 1-(Morpholinomethyl)piperidin-2-one and related derivatives:

MethodKey Steps/ReagentsYield/AdvantagesSource
Organophotocatalysis[1 + 2 + 3] cyclization using alkenes, ammonium salts, and carbonyl compoundsHigh chemoselectivity, mild conditions
Asymmetric CatalysisOne-pot Knoevenagel condensation, epoxidation, and ring-opening cyclization (DROC)Enantioselectivity up to 99% ee
Mamedov RearrangementReaction of 3-aroylquinoxalinones with diaminesRegioselective synthesis of quinoxalines
HydrogenationReduction of pyridine derivatives with Rh or Pd catalystsAccess to fluorinated piperidines

Organophotocatalysis has emerged as a particularly efficient route, enabling one-step synthesis from readily available substrates . For example, the [1 + 2 + 3] strategy uses inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds under photocatalytic conditions to form substituted piperidinones .

Reactivity and Functionalization

The compound’s reactivity is governed by its lactam and morpholine groups:

  • Lactam ring: Participates in nucleophilic acyl substitutions, ring-opening reactions, and metal coordination.

  • Morpholinomethyl group: Acts as a leaving group or stabilizes intermediates during cyclization.

In antiviral drug development, modifications to the piperidine ring (e.g., hydroxylation, alkylation) have been explored to improve solubility without compromising potency . For instance, introducing a hydroxyl group at the C3 position of the piperidine ring yielded derivatives with enhanced antiviral activity (EC₅₀ = 60 nM) against measles virus .

Pharmacological Applications

Antiviral Activity

1-(Morpholinomethyl)piperidin-2-one derivatives have demonstrated potent activity against the measles virus (MeV). A key study identified compound 2o (EC₅₀ = 2.5 μM in CPE inhibition assays), which showed improved solubility (60 μg/mL) compared to earlier analogs . Structural modifications, such as replacing the hydroxyl group with morpholine, optimized pharmacokinetic properties while maintaining nanomolar potency in virus yield reduction assays (EC₅₀ = 60 nM) .

CompoundEC₅₀ (CPE Inhibition, μM)Solubility (μg/mL)Virus Titer Reduction (EC₅₀, nM)
22.0<1514
2k2.762100
2o2.56060

Data adapted from antiviral screening against MeV-Alaska strain .

Antitumor Activity

Piperidine derivatives coupled with quinoxaline or benzimidazole motifs have been synthesized via Mamedov rearrangement. These compounds exhibit cytotoxicity in cancer cell lines, with morpholine-substituted derivatives showing improved selectivity .

Physicochemical Properties

The compound’s properties are critical for its biological performance:

PropertyValueSource
Molecular Weight198.26 g/mol
LogP (oct/wat)~2.93 (estimated)
Solubility (H₂O)Moderate (60 μg/mL range)
Metabolic Stability69% parent remaining (human S9)

Structure-Activity Relationships (SAR)

SAR studies highlight the importance of substituents on the piperidine and morpholine rings:

  • Piperidine modifications:

    • Hydroxylation at C3 improves solubility and potency.

    • Replacement with alicyclic groups (e.g., cyclohexyl) reduces activity .

  • Morpholine interactions:

    • Morpholine’s oxygen enhances hydrogen-bonding capacity with target proteins.

    • Bulky substituents on morpholine may hinder binding .

For antiviral agents, preserving the pyrazole and phenyl groups is critical, while piperidine modifications are tolerated .

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